11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromenes. This compound is characterized by its unique structural features, which include a methoxy group, dimethyl groups, and a tetrahydrobenzo[c]pyrano[2,3-h]chromen-6-one core. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves a multi-step process. One common approach starts with the condensation of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition with methyl propiolate, leading to the formation of the desired benzo[c]chromene structure. The final step involves oxidative aromatization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, particularly neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one: A structurally related compound with similar core features but lacking the methoxy and dimethyl groups.
Ellagic acid derivatives: Compounds derived from ellagic acid that share some structural similarities and biological activities.
Uniqueness
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and dimethyl groups can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other related compounds.
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C19H20O4/c1-19(2)9-8-13-14(23-19)10-15(21-3)16-11-6-4-5-7-12(11)18(20)22-17(13)16/h8-10H,4-7H2,1-3H3 |
InChI Key |
VGGLCTPTTMYPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.